Cas no 181817-14-1 ((2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid)

181817-14-1 structure
Nombre del producto:(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid
Número CAS:181817-14-1
MF:C21H21NO6
Megavatios:383.39454627037
MDL:MFCD01861336
CID:1034759
PubChem ID:16753363
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid
- (2S,3R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Fmoc-Thr(Ac)-OH
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Thr(Ac)-OH
- O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine
- AKOS016014482
- O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
- MFCD01861336
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoicacid
- L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- 181817-14-1
- (2S,3R)-3-(ACETYLOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}BUTANOIC ACID
- DB-234863
- AS-70926
- (2S,3R)-3-(ACETYLOXY)-2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)BUTANOIC ACID
- DTXSID80587844
- Fmoc-O-acetyl-L-threonine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-acetyl-L-threonine
-
- MDL: MFCD01861336
- Renchi: InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)/t12-,19+/m1/s1
- Clave inchi: ZITLPPLNBYOLDJ-BLVKFPJESA-N
- Sonrisas: C[C@@H](OC(C)=O)[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O
Atributos calculados
- Calidad precisa: 383.13688739g/mol
- Masa isotópica única: 383.13688739g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 9
- Complejidad: 571
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 102Ų
Propiedades experimentales
- Denso: 1.294±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.015 g/l) (25 º C),
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-70926-25G |
(2S,3R)-3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
181817-14-1 | >97% | 25g |
£352.00 | 2025-02-08 | |
eNovation Chemicals LLC | D952739-10g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 10g |
$265 | 2024-06-07 | |
eNovation Chemicals LLC | D952739-5g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 5g |
$180 | 2024-06-07 | |
Key Organics Ltd | AS-70926-5G |
(2S,3R)-3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
181817-14-1 | >97% | 5g |
£149.00 | 2025-02-08 | |
eNovation Chemicals LLC | D952739-1g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 1g |
$100 | 2024-06-07 | |
1PlusChem | 1P0023LU-250mg |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | ≥ 98% (HPLC) | 250mg |
$110.00 | 2024-06-18 | |
A2B Chem LLC | AA97186-250mg |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | ≥ 98% (HPLC) | 250mg |
$85.00 | 2024-04-20 | |
eNovation Chemicals LLC | D518951-1g |
(2S,3R)-2-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)-3-acetoxybutanoic acid |
181817-14-1 | 97% | 1g |
$411 | 2025-02-19 | |
eNovation Chemicals LLC | D952739-25g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 25g |
$270 | 2025-02-24 | |
Key Organics Ltd | AS-70926-10G |
(2S,3R)-3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
181817-14-1 | >97% | 10g |
£209.00 | 2025-02-08 |
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid Literatura relevante
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
181817-14-1 ((2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid) Productos relacionados
- 130304-80-2(Fmoc-Asp(OcHex)-OH)
- 73731-37-0(Fmoc-Thr-OH)
- 311812-88-1(1-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol)
- 2229205-16-5(3-(6-fluoropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)
- 113237-19-7(ethyl 5-fluoro-2,6-dihydroxypyridine-3-carboxylate)
- 303987-32-8(3-Nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime)
- 1806933-68-5(Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-fluoropyridine-2-carboxylate)
- 1171856-10-2(2-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-N,N-bis(propan-2-yl)acetamide)
- 1709823-61-9(GnRH antagonist 2)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:181817-14-1)(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):156/553